ethyl 5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that features both imidazole and indole moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and indole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include bases, acids, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the imidazole and indole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Ethyl 5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The imidazole and indole moieties can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: A bactericidal agent with an imidazole ring
Uniqueness
Ethyl 5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its combination of imidazole and indole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C31H31N3O4 |
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Molecular Weight |
509.6 g/mol |
IUPAC Name |
ethyl 5-[3-(4,5-diphenylimidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C31H31N3O4/c1-4-37-31(36)28-21(2)33(3)27-16-15-25(17-26(27)28)38-19-24(35)18-34-20-32-29(22-11-7-5-8-12-22)30(34)23-13-9-6-10-14-23/h5-17,20,24,35H,4,18-19H2,1-3H3 |
InChI Key |
MQZLYVMRRWSFPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3C=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)O)C)C |
Origin of Product |
United States |
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